Ethyl selenocyanate
Description
Ethyl selenocyanate (C₃H₅SeCN) is an organoselenium compound characterized by a selenocyanate (-SeCN) functional group attached to an ethyl chain. It is synthesized via nucleophilic substitution reactions, typically involving ethyl halides and potassium selenocyanate (KSeCN) in solvents like acetone or ethanol under mild conditions .
Properties
CAS No. |
3777-23-9 |
|---|---|
Molecular Formula |
C3H5NSe |
Molecular Weight |
134.05 g/mol |
IUPAC Name |
ethyl selenocyanate |
InChI |
InChI=1S/C3H5NSe/c1-2-5-3-4/h2H2,1H3 |
InChI Key |
YIMLWIBPMJBMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Organoselenocyanates exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of ethyl selenocyanate with key analogs:
Key Observations :
- This compound shares a straightforward synthesis pathway with other alkyl/aryl selenocyanates, leveraging nucleophilic substitution.
- Bulky substituents (e.g., diphenylmethyl in DMSE) enhance stability but may reduce bioavailability compared to simpler alkyl chains like ethyl .
Key Observations :
- p-XSC and DMSE outperform this compound in documented chemopreventive and antioxidant activity due to optimized selenium release kinetics and structural stability.
Toxicity and Chemopreventive Index
The chemopreventive index (MTD/ED₅₀) reflects the balance between efficacy and toxicity:
Key Observations :
- p-XSC has the highest index (4.0), indicating superior safety and potency.
- This compound’s toxicity profile remains understudied, but inorganic analogs (e.g., potassium selenocyanate) show lower tolerability .
Mechanistic Differences
- This compound: Likely acts as a selenium reservoir, releasing Se for incorporation into selenoproteins (e.g., glutathione peroxidase) .
- p-XSC: Dual action—direct inhibition of carcinogen-DNA adducts and modulation of inflammatory pathways (COX-2/NF-κB) .
- DMSE : Primarily antioxidant, mitigating oxidative DNA damage via ROS scavenging .
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